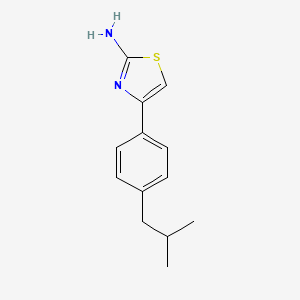![molecular formula C8H10N2OS B1270640 2-[(2-氨基苯基)硫代]乙酰胺 CAS No. 90271-33-3](/img/structure/B1270640.png)
2-[(2-氨基苯基)硫代]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of thiourea derivatives, which are widely used in various research fields such as medicine, agriculture, pharmacology, and biochemistry.
科学研究应用
2-[(2-Aminophenyl)thio]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
It’s worth noting that 2-aminothiazole derivatives, which share a similar structure with this compound, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
2-aminothiazole derivatives have been found to have a broad pharmacological spectrum, including anticancer properties . They are considered valuable in the field of oncology-related drug discovery .
Biochemical Pathways
2-aminothiazole derivatives have been found to affect various biochemical pathways, contributing to their broad pharmacological spectrum .
Result of Action
2-aminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
生化分析
Biochemical Properties
2-[(2-Aminophenyl)thio]acetamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, potentially modifying their activity through thiol-disulfide exchange reactions . This interaction can lead to changes in the enzyme’s conformation and activity, thereby influencing various biochemical pathways.
Cellular Effects
The effects of 2-[(2-Aminophenyl)thio]acetamide on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-[(2-Aminophenyl)thio]acetamide can modulate the expression of genes involved in oxidative stress responses . This modulation can lead to changes in cellular metabolism, enhancing the cell’s ability to manage oxidative stress and maintain homeostasis.
Molecular Mechanism
At the molecular level, 2-[(2-Aminophenyl)thio]acetamide exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to thiol groups on proteins and enzymes . This binding can result in the inhibition or activation of these biomolecules, depending on the specific context. Additionally, 2-[(2-Aminophenyl)thio]acetamide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Aminophenyl)thio]acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-[(2-Aminophenyl)thio]acetamide remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[(2-Aminophenyl)thio]acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular stress responses and improving metabolic function . At higher doses, 2-[(2-Aminophenyl)thio]acetamide can induce toxic effects, including oxidative damage and disruption of cellular homeostasis . These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
2-[(2-Aminophenyl)thio]acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . For instance, the compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting metabolic flux and metabolite levels . These interactions underscore the compound’s potential impact on cellular metabolic processes.
Transport and Distribution
The transport and distribution of 2-[(2-Aminophenyl)thio]acetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The distribution of 2-[(2-Aminophenyl)thio]acetamide is crucial for its activity, as it determines the compound’s accessibility to target biomolecules .
Subcellular Localization
2-[(2-Aminophenyl)thio]acetamide exhibits specific subcellular localization patterns, which are essential for its activity and function . The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization allows 2-[(2-Aminophenyl)thio]acetamide to interact with specific biomolecules and influence cellular processes in a targeted manner .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Aminophenyl)thio]acetamide typically involves the reaction of 2-aminothiophenol with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-aminothiophenol attacks the carbon atom of chloroacetamide, resulting in the formation of 2-[(2-Aminophenyl)thio]acetamide .
Industrial Production Methods: In industrial settings, the production of 2-[(2-Aminophenyl)thio]acetamide can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions: 2-[(2-Aminophenyl)thio]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The amino and thio groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
相似化合物的比较
2-Aminothiazole: Shares a similar thiourea structure and exhibits comparable biological activities.
2-Aminobenzothiazole: Another thiourea derivative with similar applications in medicinal chemistry.
2-Aminophenylthiourea: Structurally similar and used in similar research applications.
Uniqueness: 2-[(2-Aminophenyl)thio]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
属性
IUPAC Name |
2-(2-aminophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBIEJPSAPBNSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360708 |
Source


|
| Record name | 2-[(2-aminophenyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90271-33-3 |
Source


|
| Record name | 2-[(2-aminophenyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
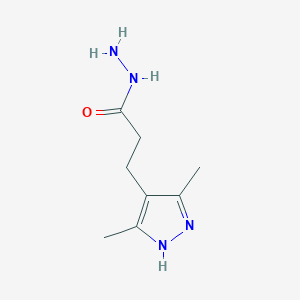
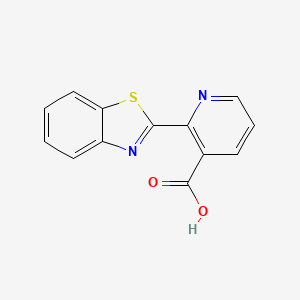
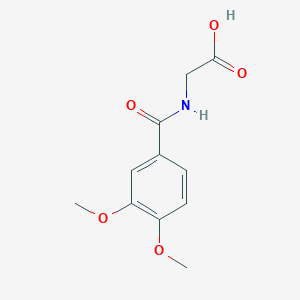
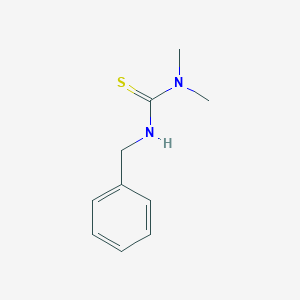


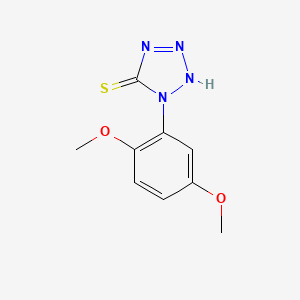
![3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)
![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)
![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)
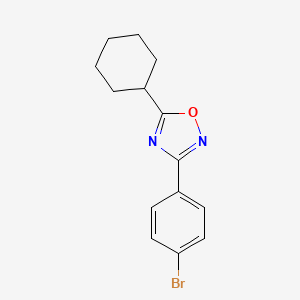
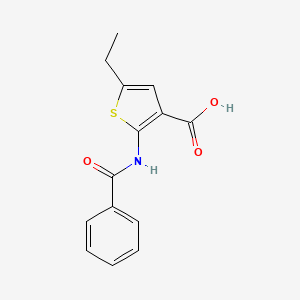
![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)
